molecular formula C7H11N3O B2613187 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 956186-92-8

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B2613187
CAS No.: 956186-92-8
M. Wt: 153.185
InChI Key: NGWDPILMOAAZCI-WEVVVXLNSA-N
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Description

Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Specific chemical reactions involving “1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime” are not detailed in the available literature.

Scientific Research Applications

Synthesis and Structural Properties

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime has been utilized in various chemical syntheses. For example, its derivatives can react with acetic anhydride to yield nitriles, a transformation typical for anti isomers of aldoximes. The anti configuration of these compounds has been confirmed through X-ray analysis (Attaryan et al., 2012).

Applications in Organic Synthesis

This compound serves as a precursor in organic synthesis, such as in Sonogashira-type reactions to create pyrazolo[4,3-c]pyridines. These processes involve various steps, including the use of microwave assistance and catalyzed regioselective cyclization (Vilkauskaitė et al., 2011).

Antimicrobial Agent Synthesis

A notable application is in the synthesis of new 1,2,3-triazolyl pyrazole derivatives with potential antimicrobial properties. These compounds have demonstrated broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).

Biological Investigations

Compounds containing this compound have been synthesized and studied for their antimicrobial properties. These include new quinolinyl chalcones showing promising antibacterial and antifungal activities (Prasath et al., 2015).

Enzyme Inhibition Studies

In the field of enzyme inhibition, derivatives of this compound have been synthesized and evaluated as potent inhibitors of enzymes like 5α-reductase and aromatase (El-Naggar et al., 2020).

Natural Product Research

Additionally, this compound has been identified in natural products, such as new pyrazole alkaloids isolated from watermelon seeds, which exhibit melanogenesis inhibitory activity (Kikuchi et al., 2015).

Single Molecule Magnet Research

In the field of materials science, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand in the synthesis of a Mn(III)25 barrel-like cluster, demonstrating single-molecule magnetic behavior (Giannopoulos et al., 2014).

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that “1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime” could potentially be used in similar applications, although specific future directions are not detailed in the available literature.

Properties

IUPAC Name

(NE)-N-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-10-6(2)7(4-8-10)5-9-11/h4-5,11H,3H2,1-2H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWDPILMOAAZCI-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=N/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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